molecular formula C10H20N2O2 B7927924 N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide

Cat. No.: B7927924
M. Wt: 200.28 g/mol
InChI Key: KYYHUTQNVKLUSK-UHFFFAOYSA-N
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Description

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with an acetamide group and a hydroxy-ethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and reaction control

    Purification steps: Including crystallization, filtration, and drying to obtain a high-purity product

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group

    Reduction: The amide group can be reduced to an amine

    Substitution: The hydroxy group can be substituted with other functional groups

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Formation of N-[4-(2-Oxo-ethylamino)-cyclohexyl]-acetamide

    Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-acetamide

    Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds

    Biology: In studies involving enzyme inhibition and protein interactions

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism by which N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-propionamide
  • N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-butyramide
  • N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-valeramide

Uniqueness

N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy-ethylamino group and an acetamide group allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

N-[4-(2-hydroxyethylamino)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-8(14)12-10-4-2-9(3-5-10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYHUTQNVKLUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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